molecular formula C17H15F2N5O B2728408 5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899738-13-7

5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2728408
M. Wt: 343.338
InChI Key: HWVHBPLPPOJCHA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into triazole derivatives, like the one mentioned, has shown promising antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms, demonstrating moderate to good activities (Bektaş et al., 2007; Jadhav et al., 2017). These findings highlight the potential of triazole compounds in developing new antimicrobial agents.

Synthesis for Peptidomimetics

The structural versatility of triazole compounds allows for their use in synthesizing peptidomimetics or biologically active compounds. Research by Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at creating triazole-based scaffolds for biological applications, demonstrating the compound's utility in creating biologically relevant structures (Ferrini et al., 2015).

Anticancer Potential

The chemical framework of triazoles has been explored for anticancer applications as well. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, structurally related to triazole compounds, were synthesized and evaluated for their potential as anticancer agents, with some derivatives showing promising results against cancer cell lines (Butler et al., 2013).

Enzyme Inhibition

Triazole derivatives have also been investigated for their ability to inhibit enzymes relevant to disease processes. For example, novel heterocyclic compounds derived from triazole-based acetohydrazides showed significant inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015). This suggests potential applications in treating diseases like diabetes and obesity.

Solid-Phase Synthesis Applications

In the field of peptide synthesis, triazole compounds have been utilized as anchoring linkages for solid-phase synthesis, enabling the preparation of peptide amides under mild conditions. This approach, demonstrated by Albericio and Bárány (2009), underscores the compound's utility in facilitating the synthesis of complex biological molecules (Albericio & Bárány, 2009).

Safety And Hazards

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Future Directions

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Please consult a qualified professional or trusted source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

5-amino-N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-10-4-2-3-5-11(10)9-24-16(20)15(22-23-24)17(25)21-14-8-12(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVHBPLPPOJCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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